11-Aminoundecanoic acid

Catalog No.
S3709899
CAS No.
25035-04-5
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Aminoundecanoic acid

CAS Number

25035-04-5

Product Name

11-Aminoundecanoic acid

IUPAC Name

11-aminoundecanoic acid

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)

InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)

Canonical SMILES

C(CCCCCN)CCCCC(=O)O

The exact mass of the compound 11-Aminoundecanoic acid is 201.172878976 g/mol and the complexity rating of the compound is 137. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['662428', '240503']. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

11-Aminoundecanoic acid (associated with CAS 25035-04-5 in its polymerized form) is a high-performance, long-chain omega-amino acid utilized almost exclusively as the monomeric precursor for Polyamide 11 (Nylon 11). Characterized by its precise 11-carbon aliphatic chain, this zwitterionic compound yields polymers with exceptionally low amide-group density compared to standard short-chain alternatives. In industrial procurement, it is prioritized for applications requiring extreme dimensional stability, low moisture uptake, and high cold-temperature impact resistance. Furthermore, as a 100% bio-based monomer derived from castor oil, it serves as a critical drop-in replacement for petrochemical-derived long-chain polyamides in sustainability-mandated manufacturing workflows [1].

Substituting 11-aminoundecanoic acid with the closely related 12-aminododecanoic acid (the precursor to Nylon 12) fundamentally alters both the material's supply chain and its crystalline physics. While both yield low-moisture polyamides, 12-aminododecanoic acid is entirely petrochemical-derived and lacks the odd-carbon symmetry required to form the highly polar δ' crystalline phase, thereby eliminating intrinsic piezoelectric and ferroelectric capabilities [1]. Conversely, substituting with short-chain analogs like 6-aminohexanoic acid (Nylon 6 precursor) drastically increases the amide concentration in the resulting polymer backbone. This higher polarity leads to a nearly ten-fold increase in moisture absorption, causing severe dimensional swelling, loss of mechanical rigidity, and electrical failure in fluid-contact or high-humidity environments [2].

Moisture Absorption and Dimensional Stability in Humid Environments

The long 11-carbon aliphatic chain of 11-aminoundecanoic acid drastically reduces the density of hydrophilic amide linkages in the polymerized state compared to short-chain precursors. When subjected to prolonged water submersion, the polymer derived from 11-aminoundecanoic acid exhibits only 0.2–0.5% length variation and 1.9% weight variation. In stark contrast, polymers derived from 6-aminohexanoic acid (Nylon 6) suffer 2.2–2.7% elongation variation and up to 9.5% weight variation under identical conditions [1].

Evidence DimensionDimensional and weight variation after 25 weeks water submersion
Target Compound Data11-Aminoundecanoic acid polymer (0.2–0.5% length variation, 1.9% weight variation)
Comparator Or Baseline6-Aminohexanoic acid polymer (2.2–2.7% length variation, 9.5% weight variation)
Quantified Difference~80% reduction in dimensional swelling and ~80% reduction in water weight uptake
Conditions25 weeks continuous water submersion at ambient temperature

Crucial for procuring precursors for fluid-handling tubing, fuel lines, and marine cables where moisture-induced swelling causes mechanical failure.

Intrinsic Piezoelectric and Ferroelectric Capabilities

Because 11-aminoundecanoic acid contains an odd number of carbon atoms, its polymer can be oriented into a polar δ' crystalline phase, a structural feature impossible to achieve with even-carbon precursors like 12-aminododecanoic acid without complex copolymerization. When melt-quenched, cold-drawn, and electrically poled, the 11-aminoundecanoic acid homopolymer demonstrates robust ferroelectricity with a remnant polarization of up to 35 mC/m² and a stable piezoelectric d33 coefficient of ~3 pC/N [1].

Evidence DimensionRemnant polarization and piezoelectric d33 coefficient
Target Compound Data11-Aminoundecanoic acid polymer (35 mC/m² polarization, 3 pC/N d33)
Comparator Or Baseline12-Aminododecanoic acid polymer (Negligible intrinsic piezoelectricity due to even-carbon symmetry)
Quantified DifferenceExclusive presence of functional piezoelectricity in the odd-carbon homopolymer
ConditionsMelt-quenched, cold-drawn, and electrically poled films

Dictates the selection of this specific monomer for manufacturing flexible sensors, actuators, and energy-harvesting smart textiles.

Thermal Processing and Energy Efficiency

The thermal profile of 11-aminoundecanoic acid yields a polymer with a highly favorable processing window compared to mainstream short-chain nylons. The resulting homopolymer exhibits a melting point (Tm) of approximately 185–191 °C. This is significantly lower than the 220–225 °C melting point typical of 6-aminohexanoic acid-derived polymers (Nylon 6), allowing for less energy-intensive extrusion and reducing the risk of thermal degradation during processes like Selective Laser Sintering (SLS) [1].

Evidence DimensionPolymer melting temperature (Tm)
Target Compound Data11-Aminoundecanoic acid polymer (~185–191 °C)
Comparator Or Baseline6-Aminohexanoic acid polymer (~220–225 °C)
Quantified Difference~30–35 °C reduction in thermal processing requirements
ConditionsStandard differential scanning calorimetry (DSC) evaluation

Enables lower-temperature manufacturing workflows, reducing energy costs and thermal stress on co-compounded additives.

Feedstock Sustainability and Bio-Based Carbon Content

In procurement scenarios driven by sustainability mandates, the chemical origin of the monomer is a primary differentiator. 11-Aminoundecanoic acid is synthesized via the transesterification and cleavage of ricinoleic acid sourced from castor beans, yielding a 100% bio-based carbon footprint. Its closest functional substitute, 12-aminododecanoic acid (laurolactam), is synthesized entirely from petrochemical feedstocks such as butadiene [1].

Evidence DimensionRenewable carbon content
Target Compound Data11-Aminoundecanoic acid (100% bio-based from castor oil)
Comparator Or Baseline12-Aminododecanoic acid (0% bio-based, 100% petrochemical)
Quantified DifferenceComplete shift from fossil-derived to renewable feedstock
ConditionsIndustrial monomer synthesis pathways

Essential for meeting corporate ESG targets and securing eco-label certifications for high-performance plastic components.

High-Performance Pneumatic and Automotive Fuel Lines

Directly following from its exceptionally low moisture absorption and dimensional stability (as detailed in Section 3), this monomer is the preferred precursor for automotive, aerospace, and offshore tubing. It is chosen over 6-aminohexanoic acid because it prevents moisture-induced swelling and maintains burst strength in continuous fluid-contact environments [1].

Flexible Piezoelectric Sensors and Wearable Electronics

Leveraging the unique δ' crystalline phase and 3 pC/N d33 coefficient enabled by its odd-carbon structure, 11-aminoundecanoic acid is heavily procured to manufacture flexible, large-area tactile sensors, humidity sensors, and energy-harvesting films. This specific application is impossible to replicate using even-carbon substitutes like 12-aminododecanoic acid [2].

Sustainable SLS 3D Printing Powders

Capitalizing on its lower melting point (185–191 °C) and 100% bio-based origin, this compound is increasingly selected for advanced additive manufacturing workflows. It offers superior toughness and lower thermal warping than standard PA6 powders, while satisfying stringent corporate sustainability mandates that petrochemical PA12 cannot meet [1].

Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
Dry Powder
White solid; [CAMEO] White powder; [MSDSonline]

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.172878976 Da

Monoisotopic Mass

201.172878976 Da

Heavy Atom Count

14

Melting Point

374 to 378 °F (NTP, 1992)

UNII

SFU34976HB

Related CAS

25587-80-8

Wikipedia

11-Aminoundecanoic_acid

Use Classification

Cosmetics -> Viscosity controlling; Bulking

Methods of Manufacturing

Four step processes: Step 1, castor oil reacts with methyl alcohol to form methyl ricinoleate; Step 2, pyrolysis of this ester at 450-500 °C to form 10-undecylenate; Step 3, hydrolysis to form 10-undecylenic acid; Step 4, bromination by hydrogen bromide in the presence of peroxides to form 11-bromoundecanoic acid which is then converted to 11-aminoundecanoic acid

General Manufacturing Information

Plastics Product Manufacturing
Undecanoic acid, 11-amino-: ACTIVE
Industrial manufacture of /Nylon 11 and 11-aminoundecanoic acid/ is primarily carried out in France where the /Nylon 11/ polymer is known as Rilsan

Dates

Last modified: 08-20-2023

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